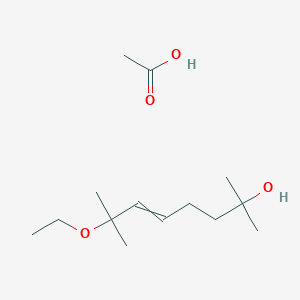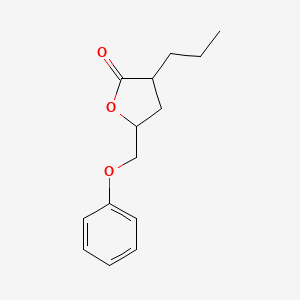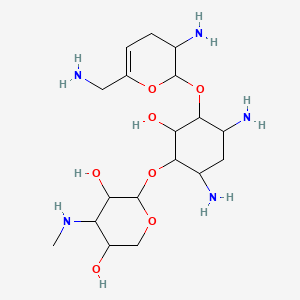
Antibiotic 66-40D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibiotic 66-40D is a novel aminoglycoside antibiotic produced by the fermentation of Micromonospora inyoensis. It is characterized by the presence of a unique 3-deoxy-3-methylamino-β-L-arabinopyranosyl sugar unit, which has not been found in any other aminoglycoside antibiotic . This compound exhibits broad-spectrum antibacterial activity, making it a valuable addition to the arsenal of antibiotics used to combat bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The production of Antibiotic 66-40D involves the fermentation of Micromonospora inyoensis, a process that requires specific culture conditions. The organism is grown in a medium containing yeast extract, beef extract, tryptose, starch, dextrose, and calcium carbonate at 35°C on a rotary shaker . The fermentation process typically lasts for 6-7 days at 28°C with continuous shaking at 300 rpm .
Industrial Production Methods: Industrial production of this compound follows similar fermentation protocols but on a larger scale. The fermentation broth is supplemented with 2-deoxystreptamine or its analogues to enhance the yield of the antibiotic . The fermentation medium is optimized to ensure maximum production of the desired antibiotic.
Chemical Reactions Analysis
Types of Reactions: Antibiotic 66-40D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the antibiotic to enhance its efficacy and reduce potential side effects .
Common Reagents and Conditions: Common reagents used in the chemical modification of this compound include sodium borohydride for reduction reactions and various oxidizing agents for oxidation reactions . The conditions for these reactions are carefully controlled to ensure the desired modifications are achieved without degrading the antibiotic.
Major Products Formed: The major products formed from the chemical reactions of this compound include modified aminoglycosides with enhanced antibacterial activity and reduced toxicity . These modifications are crucial for developing more effective antibiotics with fewer side effects.
Scientific Research Applications
Antibiotic 66-40D has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and modification of aminoglycosides . In biology, it serves as a tool for investigating the mechanisms of bacterial resistance and the development of new antibacterial agents . In medicine, this compound is used to treat various bacterial infections, particularly those caused by gram-negative bacteria . In industry, it is employed in the production of other aminoglycoside antibiotics through biotransformation processes .
Mechanism of Action
The mechanism of action of Antibiotic 66-40D involves binding to the 30S subunit of the bacterial ribosome, thereby inhibiting protein synthesis . This binding interferes with the interaction between transfer RNA and messenger RNA, leading to the disruption of the translation process and ultimately causing bacterial cell death . The unique 3-deoxy-3-methylamino-β-L-arabinopyranosyl sugar unit enhances the binding affinity of the antibiotic to the ribosome, making it more effective against resistant bacterial strains .
Comparison with Similar Compounds
Antibiotic 66-40D is similar to other aminoglycoside antibiotics such as gentamicin, kanamycin, and neomycin . it is unique due to the presence of the 3-deoxy-3-methylamino-β-L-arabinopyranosyl sugar unit, which is not found in any other aminoglycoside . This unique structural feature enhances its antibacterial activity and reduces the likelihood of resistance development . Other similar compounds include sisomicin and ribostamycin, which also exhibit broad-spectrum antibacterial activity but lack the unique sugar unit present in this compound .
Properties
CAS No. |
53759-50-5 |
|---|---|
Molecular Formula |
C18H35N5O7 |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-[4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C18H35N5O7/c1-23-12-11(24)6-27-18(13(12)25)30-16-10(22)4-9(21)15(14(16)26)29-17-8(20)3-2-7(5-19)28-17/h2,8-18,23-26H,3-6,19-22H2,1H3 |
InChI Key |
DAKDDLIZULPEFW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Butyl-4-[2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]piperidin-4-ol](/img/structure/B14639603.png)
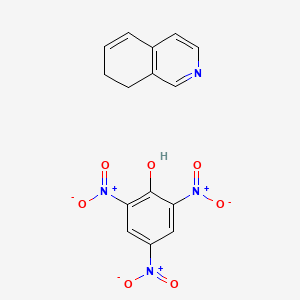

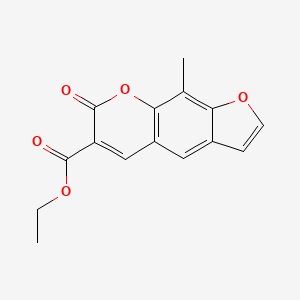
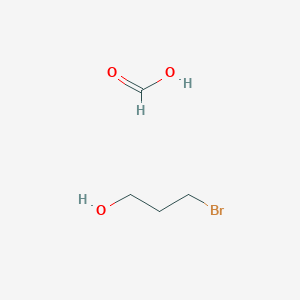
![2-(Octadecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14639634.png)
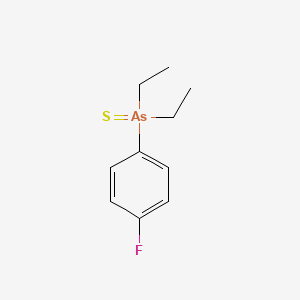
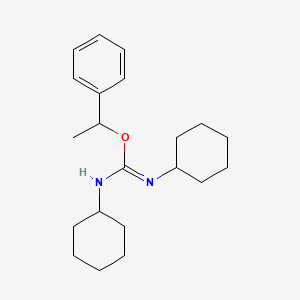
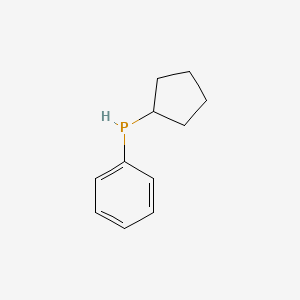
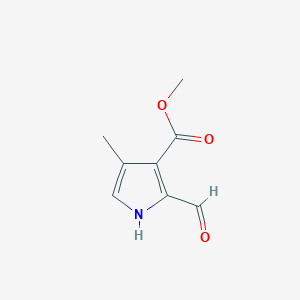
![Dimethyl [(2-aminophenyl)methyl]phosphonate](/img/structure/B14639664.png)
